Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate
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Overview
Description
Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate is an organic compound belonging to the class of phenylalanine derivatives It is characterized by the presence of a benzyl group, a hydroxy group, and a carbamate group attached to a phenylethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate typically involves the reaction of benzylamine with phenylglyoxylic acid, followed by the introduction of a carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl 1-oxo-2-oxo-2-phenylethylcarbamate.
Reduction: Formation of benzyl 1-hydroxy-2-hydroxy-2-phenylethylcarbamate.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate analogs: Compounds with similar structures but different substituents on the benzyl or phenylethyl groups.
Phenylalanine derivatives: Compounds containing phenylalanine or its derivatives, such as phenylglyoxylic acid and benzylamine derivatives.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
865284-34-0 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
benzyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate |
InChI |
InChI=1S/C16H15NO4/c18-14(13-9-5-2-6-10-13)15(19)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,15,19H,11H2,(H,17,20) |
InChI Key |
UWEUBMRRBZVJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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